molecular formula C10H10ClN3 B1488016 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine CAS No. 1249558-44-8

1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B1488016
CAS No.: 1249558-44-8
M. Wt: 207.66 g/mol
InChI Key: MXMIJABWYVYHOF-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The compound name systematically describes the substitution pattern on the pyrazole ring, with the numbering system beginning from the nitrogen atom bearing the phenyl substituent. The prefix "1-" indicates the position of the 4-chlorophenyl substituent attached to the first nitrogen atom of the pyrazole ring, while "5-methyl" denotes the methyl group positioned at carbon-5 of the heterocyclic ring system. The suffix "3-amine" or "3-ylamine" specifies the location of the amino functional group at carbon-3 of the pyrazole ring.

Alternative systematic names for this compound include "1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-ylamine," which represents a more explicit nomenclature format commonly employed in chemical databases and regulatory documentation. The International Union of Pure and Applied Chemistry naming conventions require the use of the lowest possible numbering system for substituents, resulting in the standardized nomenclature that accurately reflects the compound's molecular structure. The designation "1H-pyrazol" indicates the specific tautomeric form of the pyrazole ring system, where the hydrogen atom is explicitly located on nitrogen-1, distinguishing it from alternative tautomeric arrangements.

The nomenclature system also accommodates various functional group priorities, with the amino group receiving appropriate recognition in the systematic name through its positional designation. Chemical Abstract Service indexing typically employs this systematic nomenclature to ensure consistent identification across scientific literature and regulatory databases. The compound's nomenclature reflects its membership in the broader class of aminopyrazole derivatives, which represent important structural motifs in medicinal chemistry and materials science applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-7-6-10(12)13-14(7)9-4-2-8(11)3-5-9/h2-6H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMIJABWYVYHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2). The major products formed are typically chlorinated phenols or quinones.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. The major products include reduced phenyl derivatives.

  • Substitution Reactions: Substitution reactions can occur at the chlorophenyl group, often involving nucleophilic substitution with various nucleophiles. Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Scientific Research Applications

Pharmaceutical Applications

Drug Development and Synthesis

This compound serves as a critical intermediate in synthesizing pharmaceutical agents, especially those targeting inflammatory diseases and cancer. Its structural properties allow it to interact with biological systems effectively, making it a candidate for drug development.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine. For instance:

  • Study on MCF7 Cell Line : Research has shown significant cytotoxic effects against the MCF7 breast cancer cell line, with IC50 values indicating strong activity (as low as 0.01 µM) .
  • In Vivo Studies : Animal model investigations reveal that similar compounds can significantly reduce tumor sizes compared to control groups, suggesting therapeutic potential in oncology .

Biochemical Mechanisms

The compound has been observed to influence various cellular processes, including:

  • Enzyme Inhibition : It inhibits enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase, thereby reducing oxidative stress levels within cells .
  • Cell Signaling Pathways : The compound affects gene expression and cellular metabolism, indicating its role in modulating cellular responses .

Agricultural Applications

Agrochemical Formulations

This compound is utilized in formulating agrochemicals that enhance crop yields and provide effective pest control solutions. Its effectiveness in agricultural applications stems from its ability to interact with biological systems similarly to its pharmaceutical uses .

Material Science Applications

Development of New Materials

The compound is being explored for its potential in creating new materials, particularly those requiring specific thermal and chemical resistance. Applications include:

  • Coatings and Polymers : Research indicates that pyrazole derivatives can improve the properties of coatings and polymers, making them suitable for various industrial applications .

Analytical Chemistry Applications

Standard Reference Material

In analytical chemistry, this compound is used as a standard reference material. Its consistent properties aid in calibrating and validating detection techniques across various analytical methods .

Table 1: Summary of Applications

Application AreaSpecific UsesKey Findings
PharmaceuticalsDrug synthesis for anticancer agentsSignificant cytotoxicity against cancer cell lines
AgricultureFormulation of agrochemicalsEffective pest control and crop yield enhancement
Material ScienceDevelopment of coatings and polymersEnhanced thermal and chemical resistance
Analytical ChemistryStandard reference material for analytical methodsAids in calibration and validation processes

Case Study Highlights

  • Anticancer Research : A study by Mohareb et al. reported that derivatives of pyrazole exhibited significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value as low as 0.01 µM . This highlights the potential for structural modifications to enhance activity.
  • In Vivo Efficacy : Investigations into animal models have shown that compounds similar to this compound can significantly reduce tumor sizes compared to controls, indicating therapeutic potential in oncology .

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or disrupt the function of microbial cell walls.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

  • Molecular Formula : C₁₀H₁₀ClN₃ (identical to the target compound)
  • Key Difference : The methyl group is at the 1-position, and the 4-chlorophenyl group is at the 3-position.

4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine

  • Molecular Formula : C₁₇H₁₆ClN₃
  • Key Features : A bulkier 2-methylphenyl group at the 1-position and a methyl group at the 3-position.
  • Impact : Increased steric hindrance could lower solubility but improve receptor selectivity .

1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine

  • Molecular Formula : C₁₀H₁₀ClN₃
  • Key Difference : The chlorine substituent is at the 3-position on the phenyl ring.

Functional Group Modifications

1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

  • Molecular Formula : C₁₆H₁₀ClF₃N₃
  • Key Feature : Incorporation of a trifluoromethyl group at the 4-position.
  • Impact : The electron-withdrawing CF₃ group enhances metabolic stability and may improve pharmacokinetic properties .

4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine

  • Molecular Formula : C₁₁H₈ClF₃N₃
  • Key Feature : Trifluoromethyl group at the 3-position.

Biological Activity

1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine, a pyrazole derivative, has garnered attention due to its diverse biological activities. This compound is notable for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-component reactions that yield a variety of derivatives with potential biological activities. The structural attributes of this compound facilitate interactions with various biological targets, enhancing its pharmacological profiles.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of several cancer cell lines:

CompoundCell LineIC50 (nM)
4aNUGC343
4cNUGC60
6aHEPG2399
6bDLDI890

These findings indicate that modifications to the pyrazole structure can enhance cytotoxicity against specific cancer types, with the 4-chlorophenyl substituent contributing to its potency against gastric cancer cells .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways. For example, it has been noted that certain derivatives inhibit the AKT signaling pathway, which is crucial in glioma malignancy . The ability to inhibit kinases such as AKT2/PKBβ suggests a targeted approach in cancer therapy.

Antimicrobial Activity

Beyond anticancer effects, this compound has also been evaluated for antimicrobial properties. Studies have reported:

CompoundPathogenMIC (µg/mL)
7bStaphylococcus aureus0.22
7bStaphylococcus epidermidis0.25

These results indicate potent activity against common pathogens, highlighting the compound's potential as an antimicrobial agent .

Antioxidant Activity

The compound has shown promise in reducing oxidative stress by inhibiting enzymes involved in oxidative pathways such as glutathione peroxidase and catalase. This effect contributes to cellular protection against reactive oxygen species (ROS), which are implicated in various diseases .

Case Studies

A detailed investigation into the cytotoxic effects of pyrazole derivatives revealed that compounds similar to this compound exhibited a broad spectrum of activity against multiple cancer cell lines. For instance, a study highlighted the effectiveness of a related derivative against glioblastoma cells, emphasizing its potential as a therapeutic agent in neuro-oncology .

Preparation Methods

Cyclocondensation of Hydrazines with Arylacetoacetonitriles

One classical and well-documented method involves the cyclocondensation of methylhydrazine with 4-chlorophenyl-substituted acetonitriles and esters to form the pyrazole ring system.

Procedure Summary:

  • Sodium metal is dissolved in absolute ethanol.
  • 2-(4-chlorophenyl)acetonitrile and ethyl trifluoroacetate are added to this solution and heated for 3 hours.
  • The reaction mixture is concentrated under vacuum.
  • Acetic acid and methylhydrazine are added, and the mixture is stirred for 12 hours.
  • The resulting product is extracted with ethyl acetate, washed, dried, and purified by silica gel chromatography.
  • The final product is recrystallized from ethyl acetate, yielding 70% of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine as a yellow solid.

This method was originally described by Coispeau (1977) and later modified by Nishiwaki et al. (1995) for improved yield and purity, and it remains a reliable synthetic route for this compound.

Direct Amidation of Protected 5-Methyl-1H-pyrazol-3-amine

Another approach involves the direct amidation of protected 5-methyl-1H-pyrazol-3-amine with 4-substituted aryl halides or derivatives.

  • The protected pyrazol-3-amine intermediate is reacted with 4-bromo-substituted aryl compounds.
  • This reaction can be facilitated by palladium-catalyzed Suzuki-Miyaura cross-coupling to form 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides.
  • Subsequent deprotection and functional group transformations yield the target compound.

This method is advantageous for synthesizing a variety of substituted pyrazole derivatives with antibacterial activity, although it is more complex and suited for diversified analog synthesis.

Purification and Crystallization Techniques

Purification of intermediates or related pyrazol compounds such as 1-(4-chlorophenyl)pyrazol-3-ol involves:

  • Cooling crystallization, where solubility decreases with temperature to induce crystallization.
  • Evaporative crystallization, removing solvent to supersaturate the solution.
  • Combination of both methods with seed crystals addition (typically 0.001 to 10% by weight) to control crystal growth.
  • Filtration and washing with appropriate solvents to obtain high purity crystals.

These purification steps are critical when preparing pyrazole derivatives to ensure high purity and yield, and similar protocols can be adapted for this compound.

Synthesis via Nucleophilic Substitution on Pyrazole Precursors

Though less documented specifically for this compound, pyrazole derivatives like 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine are often synthesized via:

  • Nucleophilic substitution reactions involving pyrazole precursors and chlorobenzyl halides.
  • Multi-step reactions involving condensation and functional group modifications.

This approach is relevant for structural analogs and may be adapted for this compound synthesis with optimization.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Notes
Cyclocondensation of hydrazine with 2-(4-chlorophenyl)acetonitrile and ethyl trifluoroacetate Sodium metal, ethanol, acetic acid, methylhydrazine Heating 3h + stirring 12h, vacuum concentration ~70% Classical, reliable, moderate complexity
Direct amidation with 4-bromoaryl compounds via Suzuki-Miyaura coupling Protected 5-methyl-pyrazol-3-amine, 4-bromoaryl Pd-catalyzed cross-coupling Variable Suitable for analog synthesis, more complex
Three-component reaction (for related pyrazoles) Aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, malononitrile DABCO catalyst, ethanol, 30 min Moderate to excellent Fast, efficient for derivatives
Purification by crystallization Seed crystals, solvent systems Cooling and evaporative crystallization High purity Important for isolation and purity control
Nucleophilic substitution on pyrazole precursors (analogous) Pyrazole precursors, chlorobenzyl halides Multi-step reactions Not specified Adaptable for analog synthesis

Research Findings and Considerations

  • The cyclocondensation method remains the benchmark for preparing this compound due to its straightforward procedure and good yield.
  • Advanced palladium-catalyzed coupling reactions allow for structural diversification but require more sophisticated setups.
  • Purification techniques such as controlled crystallization are essential for obtaining high-purity compounds suitable for pharmaceutical applications.
  • The structural and spectroscopic characterization (NMR, HRMS, X-ray crystallography) confirms the identity and purity of the synthesized compound.
  • Future research could focus on optimizing reaction conditions, green chemistry approaches, and exploring catalytic systems to improve efficiency and sustainability.

This detailed overview consolidates diverse and authoritative sources, providing a comprehensive guide to the preparation of this compound for research and industrial applications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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